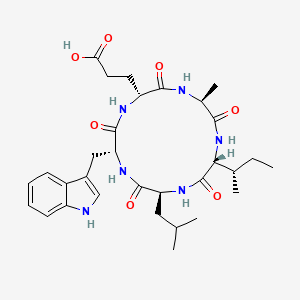
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-trp)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BE-18257B is a cyclic pentapeptide, cyclo (D-tryptophan-D-glutamic acid-alanine-D-allo-isoleucine-leucine), known for its selective binding to endothelin-A receptors. It was isolated from the fermentation products of the bacterium Streptomyces misakiensis . This compound has garnered significant interest due to its potent antagonistic effects on endothelin-1-induced vasoconstriction, making it a valuable tool in cardiovascular research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BE-18257B involves the formation of a cyclic pentapeptide structure. The key steps include the coupling of D-tryptophan, D-glutamic acid, alanine, D-allo-isoleucine, and leucine, followed by cyclization to form the cyclic structure . The reaction conditions typically involve the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of BE-18257B can be achieved through fermentation using Streptomyces misakiensis. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The purification process involves several chromatographic techniques to isolate BE-18257B in its pure form .
化学反応の分析
Types of Reactions
BE-18257B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of BE-18257B include peptide coupling reagents like DCC and NHS, as well as organic solvents such as DMF. The cyclization step is often facilitated by the use of strong acids or bases to promote the formation of the cyclic structure .
Major Products Formed
The major product formed from the synthesis of BE-18257B is the cyclic pentapeptide itself. No significant by-products are typically observed under optimized reaction conditions .
科学的研究の応用
BE-18257B has a wide range of scientific research applications:
作用機序
BE-18257B exerts its effects by selectively binding to endothelin-A receptors, thereby blocking the action of endothelin-1. This inhibition prevents endothelin-1-induced vasoconstriction, leading to vasodilation and reduced blood pressure . The molecular targets involved include the endothelin-A receptors located on vascular smooth muscle cells .
類似化合物との比較
Similar Compounds
BE-18257A: Another cyclic pentapeptide with a similar structure but different amino acid composition.
BQ-123: A selective endothelin-A receptor antagonist with a similar cyclic pentapeptide structure.
WS-7338B: Structurally identical to BE-18257B and exhibits similar biological activity.
Uniqueness
BE-18257B is unique due to its specific amino acid sequence and its high selectivity for endothelin-A receptors. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of endothelin-1 .
特性
分子式 |
C31H44N6O7 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
3-[(2R,5S,8R,11S,14R)-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39)/t17-,18-,22+,23-,24+,26+/m0/s1 |
InChIキー |
UMKHUVRCCMAOBN-RGZKPZSGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
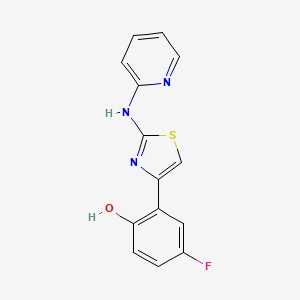
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)


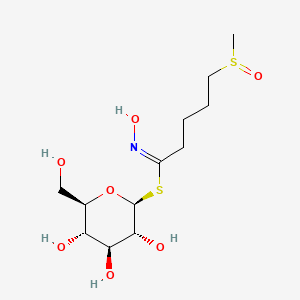
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

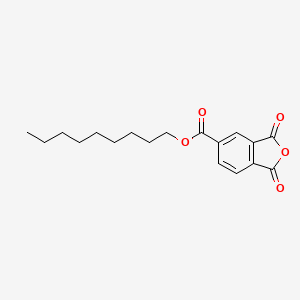
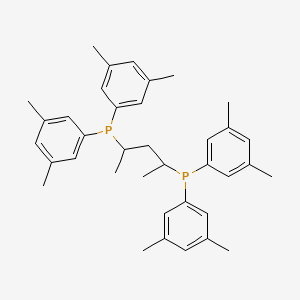
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
